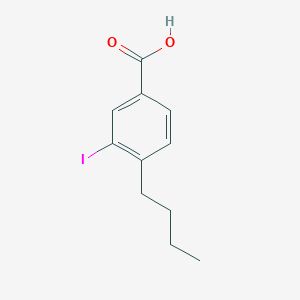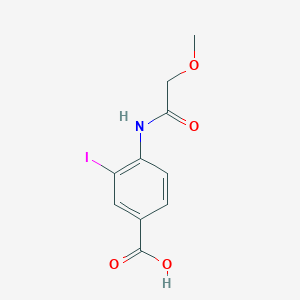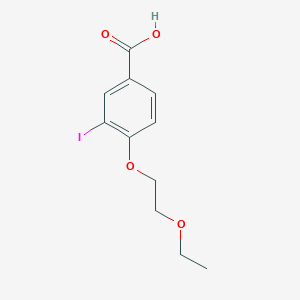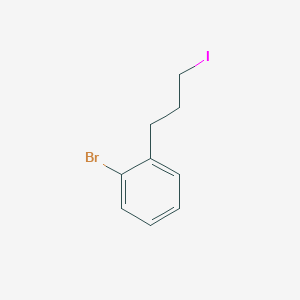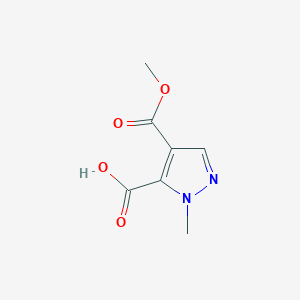
Cyclohexene, 1,2-diiodo-
Übersicht
Beschreibung
Cyclohexene, 1,2-diiodo- is an organic compound characterized by the presence of two iodine atoms attached to the first and second carbon atoms of a cyclohexene ring. This compound is a derivative of cyclohexene, which is a six-membered ring containing one double bond. The addition of iodine atoms significantly alters the chemical properties and reactivity of the molecule, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexene, 1,2-diiodo- can be synthesized through the halogenation of cyclohexene. One common method involves the addition of iodine to cyclohexene in the presence of a catalyst or under specific reaction conditions. For example, the reaction can be carried out using iodine and a suitable solvent, such as chloroform or carbon tetrachloride, at room temperature. The reaction proceeds via the formation of a cyclic iodonium ion intermediate, which is then attacked by a second iodine molecule to yield the 1,2-diiodo product.
Industrial Production Methods: In an industrial setting, the production of cyclohexene, 1,2-diiodo- may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial production may incorporate purification steps such as distillation or recrystallization to obtain high-quality cyclohexene, 1,2-diiodo-.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexene, 1,2-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted cyclohexene derivatives.
Reduction Reactions: The compound can be reduced to cyclohexene or other partially deiodinated products using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Cyclohexene, 1,2-diiodo- can be oxidized to form diols or other oxygenated products using oxidizing agents such as potassium permanganate or osmium tetroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Major Products Formed:
Substitution: Substituted cyclohexene derivatives.
Reduction: Cyclohexene or partially deiodinated products.
Oxidation: Diols or other oxygenated products.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1,2-diiodo- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules or to study the effects of halogenation on chemical reactivity.
Biology: Employed in biochemical studies to investigate the interactions of halogenated compounds with biological molecules and systems.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of cyclohexene, 1,2-diiodo- involves the reactivity of the iodine atoms attached to the cyclohexene ring. The presence of iodine atoms makes the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved in its reactions depend on the specific chemical context, such as the nature of the nucleophile or electrophile and the reaction conditions. For example, in substitution reactions, the iodine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
Cyclohexene, 1,2-diiodo- can be compared with other halogenated cyclohexene derivatives, such as:
Cyclohexene, 1,2-dibromo-: Similar in structure but contains bromine atoms instead of iodine. It exhibits different reactivity and chemical properties due to the differences in halogen size and electronegativity.
Cyclohexene, 1,2-dichloro-: Contains chlorine atoms and has distinct reactivity compared to the diiodo compound. Chlorine is less reactive than iodine, leading to different reaction outcomes.
Cyclohexene, 1,2-difluoro-: Contains fluorine atoms and is significantly more stable and less reactive than the diiodo compound due to the strong carbon-fluorine bond.
The uniqueness of cyclohexene, 1,2-diiodo- lies in its high reactivity and the ability to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
Eigenschaften
IUPAC Name |
1,2-diiodocyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8I2/c7-5-3-1-2-4-6(5)8/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCUOWKGUSQNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553548 | |
| Record name | 1,2-Diiodocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114493-71-9 | |
| Record name | 1,2-Diiodocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl-](/img/structure/B3045738.png)
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3045740.png)


